molecular formula C15H14ClNO2 B2599997 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol CAS No. 4487-64-3

4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol

Cat. No.: B2599997
CAS No.: 4487-64-3
M. Wt: 275.73
InChI Key: FEZQPLTWKDCASM-LICLKQGHSA-N
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Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol typically involves the condensation of 4-chlorophenol with 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol include:

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.

Properties

IUPAC Name

4-chloro-2-[(4-ethoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZQPLTWKDCASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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